molecular formula C16H17N3O3 B7469656 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Cat. No.: B7469656
M. Wt: 299.32 g/mol
InChI Key: VWZKLPAFZLNXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid, also known as PHCCC, is a synthetic compound that belongs to the class of isoquinoline carboxylic acids. It is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4) and has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is predominantly expressed in the brain. Activation of mGluR4 by this compound leads to the inhibition of neurotransmitter release, which in turn reduces the excitability of neurons. This mechanism of action is believed to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the activity of mGluR4, which leads to the inhibition of neurotransmitter release. This in turn reduces the excitability of neurons and can improve motor function and reduce the symptoms of Parkinson's disease. This compound also has anxiolytic and antipsychotic effects, making it a potential treatment for anxiety and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is that it has a high degree of selectivity for mGluR4, which reduces the risk of off-target effects. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its pharmacokinetic properties have not been extensively studied, which makes it difficult to determine the optimal dosage and administration route.

Future Directions

There are several future directions for research on 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid. One area of focus could be on improving its pharmacokinetic properties, such as solubility and bioavailability, to make it more suitable for in vivo administration. Another area of focus could be on exploring its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies could be conducted to elucidate the precise mechanism of action of this compound and its effects on neural circuits and behavior.

Synthesis Methods

2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid can be synthesized by the reaction of 3-(imidazol-1-yl)propanoic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models. It also has anxiolytic and antipsychotic effects, making it a potential treatment for anxiety and schizophrenia.

Properties

IUPAC Name

2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15(5-7-18-8-6-17-11-18)19-10-13-4-2-1-3-12(13)9-14(19)16(21)22/h1-4,6,8,11,14H,5,7,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZKLPAFZLNXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)CCN3C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.